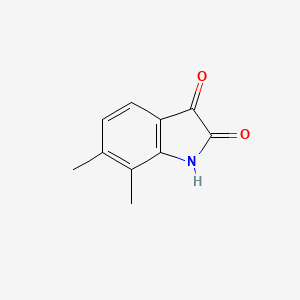

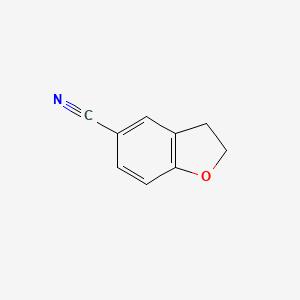

6,7-dimethyl-1H-indole-2,3-dione

説明

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of applications in pharmaceuticals and materials science. In one study, a series of fused pyrrole derivatives, specifically 1,2-diaryl-7-hydroxy-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ones, were synthesized using a domino condensation process. This process involved refluxing mixtures of enamines derived from 5,5-dimethyl-1,3-cyclohexadione (dimedone) and arylglyoxals in acetonitrile. The resulting pyrrole derivatives underwent annulation and allylic hydroxylation to form the desired products. Further oxidation with chromium trioxide in pyridine yielded the oxidized products, 1,2-diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones, with good efficiency .

Molecular Structure Analysis

The molecular structure of the synthesized indole derivatives is characterized by the presence of a fused pyrrole ring. The indole nucleus is a prevalent motif in natural products and pharmaceuticals, and modifications to its structure can lead to significant changes in biological activity. The specific derivatives mentioned in the study include additional substituents, such as aryl groups and a dimethyl moiety, which can influence the electronic and steric properties of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these indole derivatives are notable for their domino nature, which implies a sequence of reactions occurring consecutively without the need to isolate intermediates. The initial condensation of enamines and arylglyoxals leads to the formation of the pyrrole ring, which is then followed by allylic hydroxylation. The final oxidation step is crucial for converting the hydroxy-pyrrole derivatives into the dihydro-indole-diones. This multi-step reaction showcases the complexity and intricacy of organic synthesis in constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6,7-dimethyl-1H-indole-2,3-dione are not detailed in the provided papers, the general properties of indole derivatives can be inferred. Indole compounds typically exhibit a range of melting points and solubilities depending on their substitution patterns. The presence of dimethyl groups can increase hydrophobicity and potentially affect the melting point. The chemical reactivity of these compounds is also influenced by the indole core and substituents, which can participate in various chemical reactions, such as electrophilic substitutions and nucleophilic additions .

In another study, a one-pot synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives was reported. This synthesis utilized a three-component condensation reaction involving indole, aldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione, catalyzed by iodine. The reaction was efficient, with yields ranging from 71.4% to 97.3%, and was conducted at a relatively low temperature of 30°C for 60 to 90 minutes. The use of a 5% molar fraction of iodine as a catalyst was crucial for the reaction's success, and a mechanism for the iodine-catalyzed reaction was proposed . This study provides insight into the synthesis of indole derivatives with potential applications in various fields, including medicinal chemistry.

科学的研究の応用

-

Pharmaceutical Field

- Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For instance, antiviral indole derivatives were prepared and tested against a range of RNA and DNA viruses .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, certain indole derivatives showed inhibitory activity against influenza A .

-

Synthetic Chemistry

- Summary of Application : Indole derivatives are important in synthetic chemistry for the construction of various biologically active compounds .

- Methods of Application : The methods of synthesis vary widely and are the subject of ongoing research. The goal is often to create novel indole derivatives with improved properties .

- Results or Outcomes : The outcomes of this research are new methods of synthesis and novel indole derivatives .

-

Antiviral Activity

- Summary of Application : Indole derivatives have been found to possess antiviral activities .

- Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Anticancer Activity

- Summary of Application : Indole derivatives have been found to possess anticancer activities .

- Methods of Application : 2,3-Dimethylindoles and tetrahydrocarbazoles show anticancer properties against the cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 by using staining assay of propidium iodide (PI) .

- Results or Outcomes : Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .

-

Treatment of High Blood Pressure

-

Treatment of Various Types of Cancer

- Summary of Application : Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer .

- Methods of Application : Vinblastine is administered as a medication for the treatment of various kinds of cancer .

- Results or Outcomes : Effective in controlling the growth of cancer cells .

-

Anti-HIV Activity

- Summary of Application : Indole derivatives have been found to possess anti-HIV activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For instance, certain indole derivatives were prepared and tested against HIV .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, certain indole derivatives showed inhibitory activity against HIV .

-

Antioxidant Activity

- Summary of Application : Indole derivatives have been found to possess antioxidant activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For instance, certain indole derivatives were prepared and tested for their antioxidant activities .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, certain indole derivatives showed significant antioxidant activities .

-

Antimicrobial Activity

- Summary of Application : Indole derivatives have been found to possess antimicrobial activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For instance, certain indole derivatives were prepared and tested against a range of microbes .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, certain indole derivatives showed inhibitory activity against various microbes .

-

Antitubercular Activity

- Summary of Application : Indole derivatives have been found to possess antitubercular activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For instance, certain indole derivatives were prepared and tested against Mycobacterium tuberculosis .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, certain indole derivatives showed inhibitory activity against Mycobacterium tuberculosis .

-

Antidiabetic Activity

- Summary of Application : Indole derivatives have been found to possess antidiabetic activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For instance, certain indole derivatives were prepared and tested for their antidiabetic activities .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, certain indole derivatives showed significant antidiabetic activities .

-

Antimalarial Activity

- Summary of Application : Indole derivatives have been found to possess antimalarial activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For instance, certain indole derivatives were prepared and tested against Plasmodium falciparum .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, certain indole derivatives showed inhibitory activity against Plasmodium falciparum .

特性

IUPAC Name |

6,7-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRLEGBOODEAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365245 | |

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethyl-1H-indole-2,3-dione | |

CAS RN |

20205-43-0 | |

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)